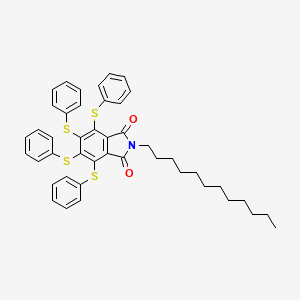
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Phenylsulfanyl Groups: This step involves the substitution of hydrogen atoms on the isoindole core with phenylsulfanyl groups using reagents like phenylthiol and a suitable catalyst.
Attachment of the Dodecyl Chain: The dodecyl chain can be introduced through alkylation reactions using dodecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindole core or the phenylsulfanyl groups, potentially leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl groups or the dodecyl chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biochemical assays to study specific molecular interactions.
Industry
Polymer Additives: It may be used as an additive in polymer formulations to enhance properties like stability and durability.
Coatings: Potential use in the development of advanced coatings with specific protective or functional properties.
作用机制
The mechanism of action of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its effects could be related to its structural properties and interactions with other components in a material.
相似化合物的比较
Similar Compounds
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with variations in the substituents.
Isoindole Derivatives: Compounds with the isoindole core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoindole core, phenylsulfanyl groups, and the dodecyl chain. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
93360-86-2 |
|---|---|
分子式 |
C44H45NO2S4 |
分子量 |
748.1 g/mol |
IUPAC 名称 |
2-dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H45NO2S4/c1-2-3-4-5-6-7-8-9-10-23-32-45-43(46)37-38(44(45)47)40(49-34-26-17-12-18-27-34)42(51-36-30-21-14-22-31-36)41(50-35-28-19-13-20-29-35)39(37)48-33-24-15-11-16-25-33/h11-22,24-31H,2-10,23,32H2,1H3 |
InChI 键 |
IRJZCALFDBHWND-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
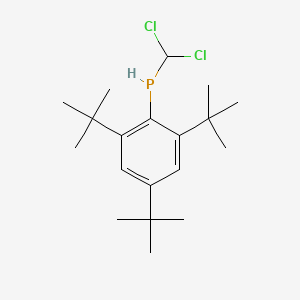
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

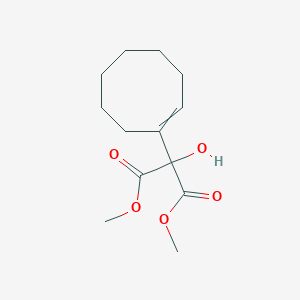
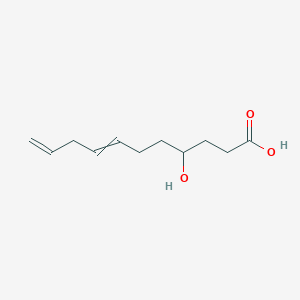
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
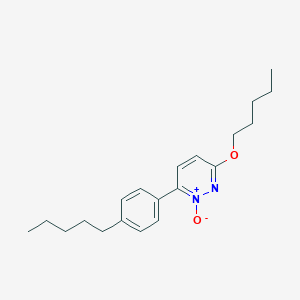
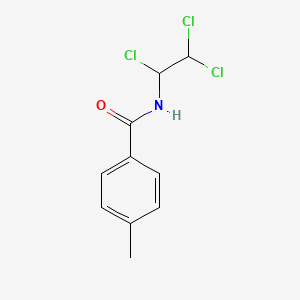
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
